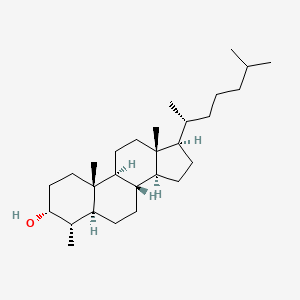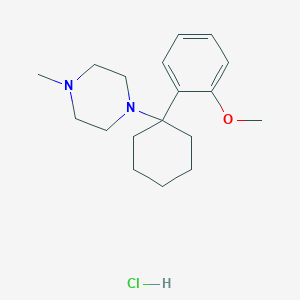
Dibismuth distannic oxygen(-2) anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibismuth distannic oxygen(-2) anion is a complex inorganic compound that features bismuth and tin atoms coordinated with oxygen. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth distannic oxygen(-2) anion typically involves the reaction of bismuth and tin precursors in the presence of an oxygen source. One common method is the solid-state reaction, where bismuth oxide and tin oxide are mixed and heated at high temperatures in an oxygen-rich environment. This process facilitates the formation of the desired anionic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable techniques such as hydrothermal synthesis or sol-gel methods. These methods allow for better control over the particle size and morphology, which are crucial for the compound’s applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Dibismuth distannic oxygen(-2) anion can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to changes in its oxidation state and electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the bismuth and tin atoms, affecting the overall structure and reactivity of the compound.
Substitution: The oxygen atoms in the anion can be substituted with other anions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve the use of halide salts or other anionic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can produce lower oxidation state species.
Aplicaciones Científicas De Investigación
Dibismuth distannic oxygen(-2) anion has several scientific research applications, including:
Chemistry: It is studied for its unique electronic and structural properties, which can be leveraged in the design of new materials and catalysts.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing into the compound’s potential use in medical imaging and as a therapeutic agent.
Industry: Its properties make it suitable for use in various industrial applications, such as in the production of advanced ceramics and electronic components.
Mecanismo De Acción
The mechanism by which dibismuth distannic oxygen(-2) anion exerts its effects involves its interaction with other molecules and materials. The compound’s unique electronic structure allows it to participate in redox reactions, where it can either donate or accept electrons. This makes it a valuable component in catalytic processes and electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bismuth-tin-oxygen anions and mixed-metal oxides. These compounds share some structural and electronic characteristics but differ in their specific properties and applications.
Uniqueness
What sets dibismuth distannic oxygen(-2) anion apart is its specific combination of bismuth and tin in a unique anionic structure. This gives it distinct electronic properties and reactivity, making it a valuable subject of study in various scientific and industrial fields.
Propiedades
Número CAS |
12777-45-6 |
|---|---|
Fórmula molecular |
Bi2O7Sn2 |
Peso molecular |
767.38 g/mol |
Nombre IUPAC |
dibismuth;oxygen(2-);tin(4+) |
InChI |
InChI=1S/2Bi.7O.2Sn/q2*+3;7*-2;2*+4 |
Clave InChI |
ANTYBHNEYGEGBU-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Bi+3].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


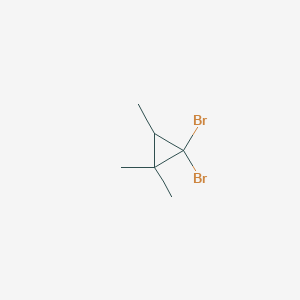
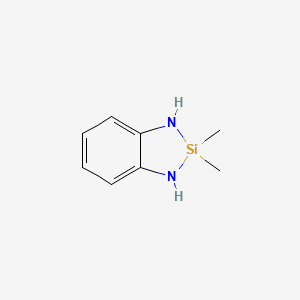
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
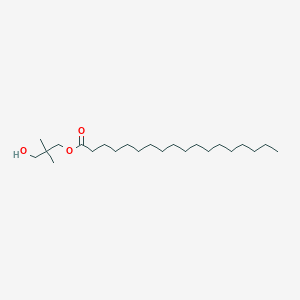


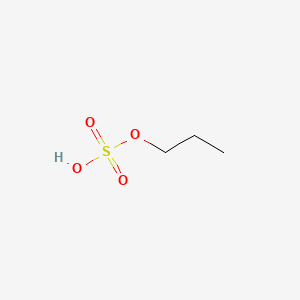
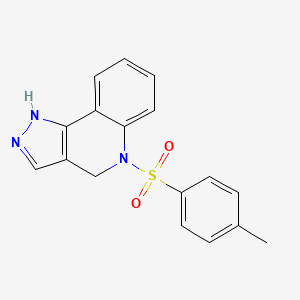
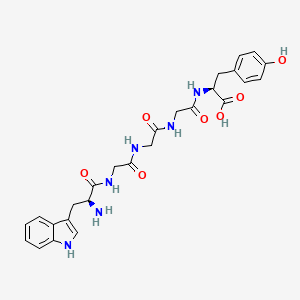
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

